2-Amino-3-phenylpropane-1-sulfonic acid
Overview
Description
2-Amino-3-phenylpropane-1-sulfonic acid is an organic compound with the molecular formula C9H13NO3S It is characterized by the presence of an amino group, a phenyl group, and a sulfonic acid group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylpropane-1-sulfonic acid typically involves the sulfonation of 2-Amino-3-phenylpropane. One common method is the reaction of 2-Amino-3-phenylpropane with sulfur trioxide (SO3) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenylpropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or bromophenyl compounds.
Scientific Research Applications
2-Amino-3-phenylpropane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylpropane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar structure but lacks the phenyl group.
Taurine: A sulfonic acid-containing compound with various biological roles.
Properties
IUPAC Name |
2-amino-3-phenylpropane-1-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNJFRXWWDEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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